molecular formula C66H122N2Na4O19P2 B12382214 Eritoran (tetrasodium)

Eritoran (tetrasodium)

Cat. No.: B12382214
M. Wt: 1401.6 g/mol
InChI Key: FEMINZOAAWPBPP-RHMAUSBNSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eritoran (tetrasodium) is a synthetic lipid that functions as a toll-like receptor 4 (TLR4) antagonist. It was developed as a potential treatment for severe sepsis, an excessive inflammatory response to an infection. Eritoran (tetrasodium) is a structural analogue of the lipid A portion of lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria .

Preparation Methods

The preparation of Eritoran (tetrasodium) involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of lipid A analogues. The synthetic process typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods for Eritoran (tetrasodium) are proprietary and involve large-scale synthesis techniques to ensure purity and consistency .

Chemical Reactions Analysis

Eritoran (tetrasodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Eritoran (tetrasodium) has several scientific research applications, including:

Mechanism of Action

Eritoran (tetrasodium) exerts its effects by inhibiting the activation of TLR4. TLR4 is part of the innate immune system and plays a crucial role in recognizing and responding to pathogens. Eritoran (tetrasodium) binds to the TLR4-MD2 complex, preventing lipopolysaccharide from binding and initiating an inflammatory response. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Comparison with Similar Compounds

Eritoran (tetrasodium) is unique in its ability to specifically target TLR4 and inhibit its activation. Similar compounds include:

    Lipid A analogues: These compounds share structural similarities with Eritoran (tetrasodium) and also target TLR4.

    TLR4 antagonists: Other compounds that inhibit TLR4 activation include TAK-242 and FP-25.

Eritoran (tetrasodium) stands out due to its specific binding to the TLR4-MD2 complex and its effectiveness in preclinical and clinical studies .

Properties

Molecular Formula

C66H122N2Na4O19P2

Molecular Weight

1401.6 g/mol

IUPAC Name

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

InChI

InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1

InChI Key

FEMINZOAAWPBPP-RHMAUSBNSA-J

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.